N-(azetidin-3-yl)-3-fluorobenzenesulfonamide

Description

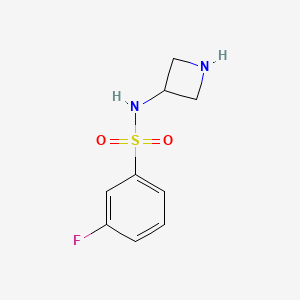

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring an azetidine (four-membered nitrogen-containing ring) substituted at the 3-position with a 3-fluorobenzenesulfonamide group.

Properties

Molecular Formula |

C9H11FN2O2S |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide |

InChI |

InChI=1S/C9H11FN2O2S/c10-7-2-1-3-9(4-7)15(13,14)12-8-5-11-6-8/h1-4,8,11-12H,5-6H2 |

InChI Key |

XAKPQWGNYDNLLF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)NS(=O)(=O)C2=CC=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-3-fluorobenzenesulfonamide typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of Fluorobenzene Moiety: The fluorobenzene group can be introduced via a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole–azetidine hybrids with boronic acids.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the fluorobenzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used to study the biological activity of azetidine-containing molecules and their interactions with biological targets.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-3-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and sulfonamide group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Sulfonamide Derivatives

The sulfonamide group is a common pharmacophore. Comparisons with similar compounds reveal how variations in substituents influence physicochemical and biological properties:

Key Observations :

- Azetidine vs.

- Fluorine Substitution: The 3-fluorophenyl group may improve metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., N-(azetidin-3-yl)benzenesulfonamide) .

- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capacity and acidity compared to carboxamides, as seen in the pesticidal activity of cyprofuram (carboxamide) versus sulfonamide-based agrochemicals .

Biological Activity

N-(azetidin-3-yl)-3-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features an azetidine ring and a sulfonamide group, which are critical for its biological interactions. The molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

| Property | Details |

|---|---|

| Molecular Formula | CHF N OS |

| Molecular Weight | Approximately 229.26 g/mol |

| Structural Features | Azetidine ring, fluorobenzene, sulfonamide group |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Antibacterial Properties : The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit such properties .

- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against pancreatic cancer cells showed promising results. The compound was administered in varying concentrations, and the following data was recorded:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The IC value was determined to be approximately 30 µM, indicating significant cytotoxicity at higher concentrations .

Case Study 2: Antibacterial Activity

In vitro tests were performed to evaluate the antibacterial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

These findings suggest that the compound has potential as an antibacterial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby exerting antibacterial effects.

- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest at the G2/M phase, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.